1-(4-(Trifluoromethyl)phenyl)pyrrolidine
Overview
Description
1-(4-(Trifluoromethyl)phenyl)pyrrolidine is an organic compound with the molecular formula C11H12F3N. It features a pyrrolidine ring attached to a phenyl group substituted with a trifluoromethyl group at the para position.
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial production methods may involve more scalable approaches, such as catalytic hydrogenation or the use of continuous flow reactors to enhance yield and efficiency. These methods are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in amines .
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)pyrrolidine can be compared with other similar compounds, such as:
1-[4-(Methoxy)phenyl]pyrrolidine: This compound has a methoxy group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
1-[4-(Nitro)phenyl]pyrrolidine:
1-[4-(Chloro)phenyl]pyrrolidine: The chloro group provides different electronic and steric effects compared to the trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIOGMOTJLWPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452611 | |
Record name | 1-[4-(trifluoromethyl)phenyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113845-68-4 | |
Record name | 1-[4-(trifluoromethyl)phenyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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